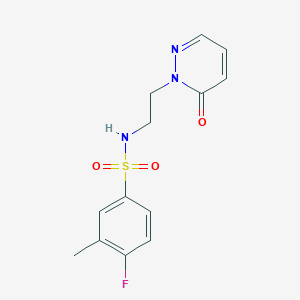
4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. It is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzenesulfonamide ring. The presence of the pyridazine moiety further adds to its complexity and potential functionality in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves several synthetic steps:
Starting Materials: The synthesis typically begins with the preparation of the 4-fluoro-3-methylbenzenesulfonamide core. This can be achieved through electrophilic substitution reactions where fluorine and methyl groups are introduced onto the benzene ring.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazine derivatives.
Coupling Reaction: The final step involves coupling the prepared benzenesulfonamide with the pyridazine derivative through a condensation reaction, typically under acidic or basic conditions to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Large-scale reactions might require optimization of parameters like temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: The product can be purified through methods such as recrystallization, chromatography, or distillation to achieve the desired purity for industrial applications.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridazine moiety.
Reduction: Reduction of the sulfonamide group may be possible under specific conditions, altering the compound's reactivity.
Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or amines under high temperature and pressure conditions.
Major Products Formed
The major products from these reactions can vary but often include oxidized derivatives, reduced sulfonamides, or substituted benzenesulfonamides with altered functional groups.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its functional groups.
Synthetic Intermediates: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide moiety, which is known to interact with various biological targets.
Medicine
Pharmaceuticals: Potential application in drug development as a scaffold for designing bioactive molecules.
Antibacterial Agents: Sulfonamide derivatives are historically significant in antibacterial research.
Industry
Material Science: Could be explored for applications in the development of new materials with unique properties.
作用机制
The exact mechanism of action of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides act by mimicking the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in bacteria, leading to a bacteriostatic effect. For other applications, the mechanism could involve the interaction with metal centers in catalysts or binding to specific protein targets in biological systems.
相似化合物的比较
Similar Compounds
4-fluoro-3-methylbenzenesulfonamide
3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness
What sets 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide apart is the unique combination of functional groups, allowing it to exhibit distinct reactivity patterns and biological activities compared to its counterparts. The presence of both a fluorine atom and a pyridazine ring enhances its potential interactions in various chemical and biological environments.
That’s an extensive dive into this compound! What draws you to this compound?
属性
IUPAC Name |
4-fluoro-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-10-9-11(4-5-12(10)14)21(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXWAGLVXQMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
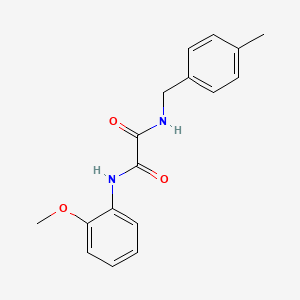

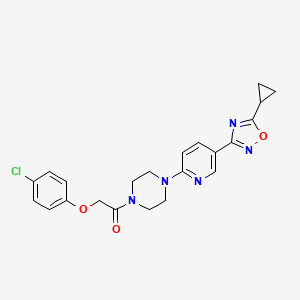
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)
![2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide](/img/structure/B2903794.png)
![1-(4-bromophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2903795.png)
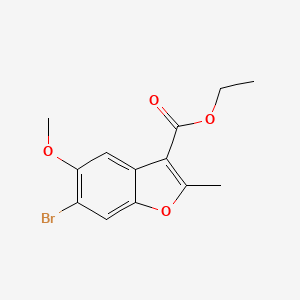
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2903800.png)

![N-{4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide](/img/structure/B2903804.png)

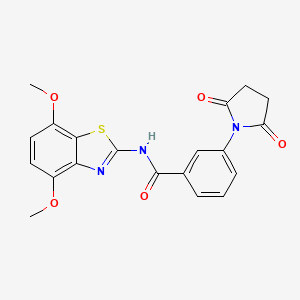

![2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2903812.png)
